molecular formula C22H17ClN6O4S B4996079 N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide CAS No. 425680-65-5

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide

Cat. No.: B4996079
CAS No.: 425680-65-5
M. Wt: 496.9 g/mol
InChI Key: CWFCHGWSJJBOJP-UHFFFAOYSA-N
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Description

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide is a complex organic compound that features a benzotriazole core, a carbamothioyl group, and a nitrobenzamide moiety

Preparation Methods

The synthesis of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This reaction yields the desired compound with good purity and yield. The reaction conditions include maintaining the temperature at around 80-100°C and using a molar ratio of reactants that favors the formation of the target compound.

Chemical Reactions Analysis

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzotriazole core can also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide include:

    N-(3-chloro-4-methylphenyl)-2-nitrobenzamide: This compound shares the nitrobenzamide moiety but lacks the benzotriazole core.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a benzotriazole ring.

    N-(2-chloro-6-methylphenyl)-4-methoxy-3-nitrobenzamide: This compound has a similar structure but with different substitution patterns on the aromatic rings.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .

Properties

IUPAC Name

N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O4S/c1-12-3-6-15(11-16(12)23)28-26-17-7-5-14(10-18(17)27-28)24-22(34)25-21(30)13-4-8-20(33-2)19(9-13)29(31)32/h3-11H,1-2H3,(H2,24,25,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCHGWSJJBOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367695
Record name STK036392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425680-65-5
Record name NSC731306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK036392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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